molecular formula C17H29NO3 B7595744 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid

Numéro de catalogue B7595744
Poids moléculaire: 295.4 g/mol
Clé InChI: FIFMPXJGDSDJNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for breaking down GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mécanisme D'action

As mentioned, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid inhibits GABA transaminase, leading to increased levels of GABA in the brain. GABA acts as an inhibitory neurotransmitter, reducing the activity of neurons and promoting relaxation. By increasing GABA levels, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid may have a calming effect on the brain, making it a potential treatment for anxiety disorders. Additionally, by reducing the activity of neurons, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid may have antiepileptic effects.
Biochemical and Physiological Effects:
3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA levels, it has been shown to increase the expression of GABA receptors in the brain, potentially enhancing the effects of GABA. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. Finally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has several advantages for use in lab experiments. It is a selective inhibitor of GABA transaminase, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. It has also been shown to have good brain penetration, meaning that it can reach its target in the brain. However, there are also limitations to its use. 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has a relatively short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, it has not yet been tested extensively in humans, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for research on 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid. One area of interest is in the treatment of addiction. 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has shown promise in reducing drug-seeking behavior and attenuating the reinforcing effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is in the treatment of anxiety disorders. 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been shown to have anxiolytic effects in animal models, and may be a potential treatment for anxiety disorders in humans. Finally, research may focus on optimizing the dosing and administration of 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid to maximize its therapeutic effects while minimizing its side effects.

Méthodes De Synthèse

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, followed by a cyclization reaction to form the piperidine ring, and then a final step to introduce the cyclooctanecarbonyl group. The final product is obtained through purification by column chromatography.

Applications De Recherche Scientifique

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been shown to reduce seizure activity and increase the threshold for seizure induction. In addiction models, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been shown to reduce drug-seeking behavior and attenuate the reinforcing effects of drugs of abuse. In anxiety models, 3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid has been shown to reduce anxiety-like behavior.

Propriétés

IUPAC Name

3-[1-(cyclooctanecarbonyl)piperidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3/c19-16(20)12-11-15-10-6-7-13-18(15)17(21)14-8-4-2-1-3-5-9-14/h14-15H,1-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFMPXJGDSDJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)N2CCCCC2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.